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Compound of Interest

Compound Name:
(2R)-2-Tert-butyloxirane-2-

carboxamide

Cat. No.: B121690 Get Quote

An In-depth Technical Guide on the Structure Elucidation of (2R)-2-Tert-butyloxirane-2-
carboxamide

Disclaimer: As of late 2025, specific experimental data for (2R)-2-Tert-butyloxirane-2-
carboxamide is not readily available in public literature. Therefore, this guide is based on

established principles of organic chemistry and spectroscopic data from analogous compounds

to provide a predictive but comprehensive overview for researchers.

Introduction
(2R)-2-Tert-butyloxirane-2-carboxamide is a chiral organic compound featuring a sterically

hindered tert-butyl group and a carboxamide functional group attached to a strained oxirane

ring. The presence of these functionalities in a chiral framework makes it a molecule of interest

for potential applications in medicinal chemistry and materials science. This guide provides a

detailed approach to its synthesis and structure elucidation, including predicted analytical data

and detailed experimental protocols.

Molecular Structure
The structure of (2R)-2-Tert-butyloxirane-2-carboxamide consists of a three-membered

oxirane ring with a tert-butyl group and a carboxamide group attached to the same carbon

atom (C2). The "(2R)" designation indicates the stereochemistry at this chiral center.
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Caption: Molecular structure of (2R)-2-Tert-butyloxirane-2-carboxamide.

Proposed Synthesis Workflow
A plausible synthetic route to (2R)-2-Tert-butyloxirane-2-carboxamide involves the

enantioselective epoxidation of a suitable precursor. A robust method for the synthesis of 2,2-

disubstituted terminal epoxides is the Corey-Chaykovsky reaction.[1] The workflow would start

from the commercially available 3,3-dimethyl-2-butanone.

Caption: Proposed synthetic workflow for (2R)-2-Tert-butyloxirane-2-carboxamide.

Experimental Protocols
Synthesis of (R)-2-hydroxy-3,3-dimethylbutanamide

α-Bromination of 3,3-dimethyl-2-butanone: To a solution of 3,3-dimethyl-2-butanone in

methanol, add bromine dropwise at 0 °C. Stir the reaction mixture at room temperature until

completion (monitored by TLC). Quench the reaction with a saturated solution of sodium

thiosulfate and extract the product with diethyl ether.

Asymmetric Reduction: The resulting 1-bromo-3,3-dimethyl-2-butanone is then subjected to

an asymmetric reduction using a chiral catalyst, such as the Corey-Itsuno reduction with a

CBS catalyst and borane, to yield (R)-1-bromo-3,3-dimethyl-2-butanol with high

enantioselectivity.

Protection: The hydroxyl group of the bromohydrin is protected, for instance, as a tert-

butyldimethylsilyl (TBDMS) ether, to prevent side reactions in the subsequent amidation

step.

Amidation: The protected bromohydrin is treated with a solution of ammonia in a suitable

solvent under pressure to displace the bromide and form the corresponding protected amino

alcohol.

Hydrolysis and Amide Formation: The resulting amino group is then converted to a

carboxamide. This can be achieved through a multi-step process involving oxidation to the

carboxylic acid followed by amidation, or potentially a more direct route. A plausible

alternative is the direct conversion of an α-hydroxy ester to an α-hydroxy amide.
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Deprotection: The protecting group on the hydroxyl function is removed under appropriate

conditions (e.g., using TBAF for a TBDMS group) to yield (R)-2-hydroxy-3,3-

dimethylbutanamide.

Synthesis of (2R)-2-Tert-butyloxirane-2-carboxamide
Preparation of the Ylide: Trimethylsulfoxonium iodide is deprotonated with a strong base like

sodium hydride in DMSO to generate the sulfur ylide (dimethylsulfoxonium methylide).

Epoxidation: The (R)-2-hydroxy-3,3-dimethylbutanamide is first oxidized to the corresponding

α-ketoamide. This α-ketoamide is then treated with the pre-formed sulfur ylide. The ylide

attacks the carbonyl carbon, leading to the formation of the oxirane ring.

Work-up and Purification: The reaction is quenched with water and the product is extracted

with an organic solvent. The crude product is then purified by column chromatography on

silica gel to afford the pure (2R)-2-Tert-butyloxirane-2-carboxamide.

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for (2R)-2-Tert-butyloxirane-
2-carboxamide based on analogous compounds.

Predicted ¹H NMR Data
Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~ 7.2 br s 1H -CONH₂ (one proton)

~ 6.8 br s 1H -CONH₂ (one proton)

~ 2.9 d 1H Oxirane CH₂

~ 2.7 d 1H Oxirane CH₂

~ 1.1 s 9H -C(CH₃)₃

Predicted ¹³C NMR Data
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Chemical Shift (δ) ppm Assignment

~ 172 C=O (Amide)

~ 65 C-O (quaternary oxirane carbon)

~ 52 CH₂-O (oxirane methylene)

~ 35 -C(CH₃)₃

~ 26 -C(CH₃)₃

Predicted IR Spectroscopy Data
Wavenumber (cm⁻¹) Intensity Assignment

~ 3350, 3180 Strong, broad
N-H stretch (primary amide)[2]

[3]

~ 2960 Strong C-H stretch (tert-butyl)

~ 1650 Strong C=O stretch (Amide I)[2][4]

~ 1620 Medium N-H bend (Amide II)[2][5]

~ 1250 Medium C-O stretch (oxirane)

~ 850 Medium Oxirane ring deformation

Predicted Mass Spectrometry Data
m/z Interpretation

143 [M]⁺ (Molecular Ion)

126 [M - NH₃]⁺

99 [M - CONH₂]⁺

86 [M - C(CH₃)₃]⁺ or cleavage of the oxirane ring

57 [C(CH₃)₃]⁺
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Structure Elucidation Workflow
The confirmation of the structure of a newly synthesized compound like (2R)-2-Tert-
butyloxirane-2-carboxamide follows a logical progression of analytical techniques.

Caption: Logical workflow for the structure elucidation of the target molecule.

Potential Biological Activity
While no specific biological activity has been reported for (2R)-2-Tert-butyloxirane-2-
carboxamide, the oxirane ring is a known pharmacophore present in various bioactive

molecules. Epoxides are known to be reactive electrophiles and can interact with biological

nucleophiles. The specific stereochemistry and the presence of the tert-butyl and carboxamide

groups would modulate this reactivity and determine its potential biological targets. Oxirane-

containing compounds have shown a wide range of activities, including anti-inflammatory,

antineoplastic, and antiproliferative effects.[2] Further research would be needed to determine

the specific biological profile of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b121690#2r-2-tert-butyloxirane-2-carboxamide-
structure-elucidation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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